molecular formula C14H18N2O3 B2817170 Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate CAS No. 2380060-97-7

Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate

Cat. No.: B2817170
CAS No.: 2380060-97-7
M. Wt: 262.309
InChI Key: TZJZAWQUXKGRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the carbamate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various substituted carbamates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism of carbamates in living organisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. Carbamate derivatives are known to inhibit enzymes such as acetylcholinesterase, making them useful in the treatment of conditions like Alzheimer’s disease.

Industry: In the industrial sector, this compound can be used in the production of polymers and coatings. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate moiety can form a covalent bond with the active site of enzymes, leading to their inhibition. This interaction is often reversible, depending on the nature of the enzyme and the specific carbamate derivative.

Molecular Targets and Pathways:

    Enzymes: Acetylcholinesterase and other serine hydrolases.

    Pathways: Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

  • Benzyl N-(5-oxopyrrolidin-3-yl)carbamate
  • Benzyl N-(1-methyl-5-oxopyrrolidin-3-yl)carbamate
  • Benzyl N-(2-oxopyrrolidin-3-yl)carbamate

Uniqueness: Benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate is unique due to the presence of the 2,2-dimethyl substitution on the pyrrolidinone ring. This structural feature can influence the compound’s reactivity and interaction with molecular targets, potentially leading to different biological activities compared to its analogs.

Properties

IUPAC Name

benzyl N-(2,2-dimethyl-5-oxopyrrolidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2)11(8-12(17)16-14)15-13(18)19-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJZAWQUXKGRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1)NC(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.